

# 5-Cyanoindole-1-acetic acid: A Technical Guide for the Research Professional

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## Compound of Interest

Compound Name: 5-Cyanoindole-1-acetic acid

Cat. No.: B1452136

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## Abstract

This technical guide provides a comprehensive overview of **5-Cyanoindole-1-acetic acid** (CAS No. 202124-67-2), a research chemical with potential applications in drug discovery and chemical biology. This document delves into the compound's physicochemical properties, outlines a probable synthetic route, and explores its prospective, albeit currently under-investigated, role in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule and highlighting areas for future investigation. Due to the limited specific research on **5-Cyanoindole-1-acetic acid**, this guide also draws logical inferences from the well-documented chemistry and pharmacology of its structural relatives, namely 5-cyanoindole and other indole-acetic acid derivatives.

## Introduction: Situating 5-Cyanoindole-1-acetic acid in the Research Landscape

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring can modulate a compound's pharmacological profile, leading to a wide array of biological activities. **5-Cyanoindole-1-acetic acid** emerges as a molecule of interest due to its unique combination of a cyano-substituted indole core and an N-acetic acid side chain. The cyano group at the 5-position is a key feature in the antidepressant vilazodone, which is synthesized from the precursor 5-cyanoindole.<sup>[1][2][3]</sup> The N-acetic acid moiety, on the other hand, is

reminiscent of the plant hormone indole-3-acetic acid and its derivatives, which have been explored for various therapeutic applications.

This guide aims to consolidate the currently available information on **5-Cyanoindole-1-acetic acid** and to provide a forward-looking perspective on its potential as a research chemical. While a deep body of literature specifically detailing the biological effects of this compound is yet to be established, its structural characteristics suggest intriguing possibilities for investigation.

## Physicochemical Properties

A thorough understanding of a research chemical's physical and chemical properties is paramount for its effective use in experimental settings. The available data for **5-Cyanoindole-1-acetic acid** is summarized in the table below.

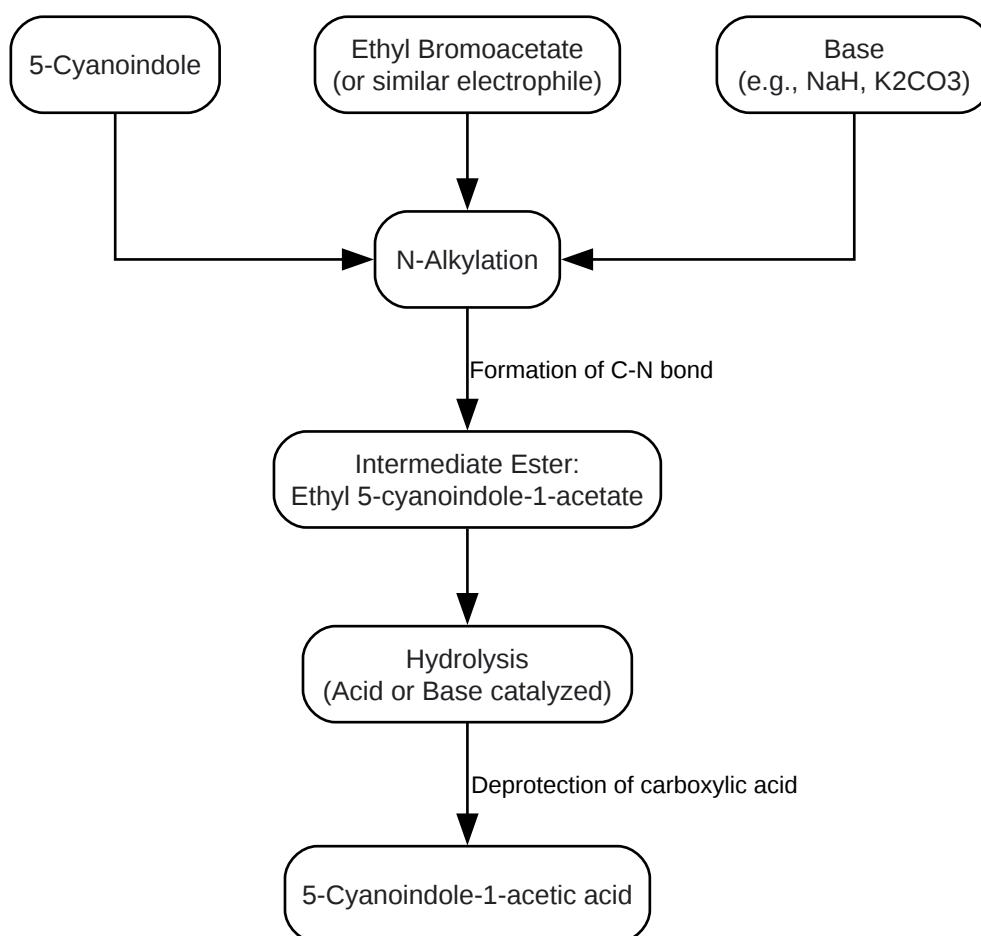
Property	Value	Source
CAS Number	202124-67-2	[4]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[4]
Molecular Weight	200.19 g/mol	[4]
Appearance	White to yellow solid	[5]
Purity	Typically ≥95%	[4]
Boiling Point	468.6°C at 760 mmHg	[4]
Storage	Sealed in dry, 2-8°C	[6]

## Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for **5-Cyanoindole-1-acetic acid** are not widely published, a probable and logical synthetic route can be devised based on standard organic chemistry principles, starting from the more readily available 5-cyanoindole.

## Proposed Synthetic Workflow

The synthesis of **5-Cyanoindole-1-acetic acid** would likely involve the N-alkylation of 5-cyanoindole with a suitable two-carbon electrophile bearing a protected carboxylic acid functionality, followed by deprotection. A common and effective method for such a transformation is the reaction with an haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base, followed by hydrolysis of the resulting ester.



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Caption: Proposed synthetic workflow for **5-Cyanoindole-1-acetic acid**.

## Step-by-Step Hypothetical Protocol

- N-Alkylation:
  - To a solution of 5-cyanoindole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) at 0°C under an inert atmosphere.

- Stir the mixture for a short period to allow for the deprotonation of the indole nitrogen.
- Add ethyl bromoacetate dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-cyanoindole-1-acetate.
- Hydrolysis:
  - Dissolve the crude ester in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH).
  - Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
  - Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
  - Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **5-Cyanoindole-1-acetic acid**.

## Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

- NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the molecular structure and the successful N-alkylation.
- Mass Spectrometry (MS): To verify the molecular weight.

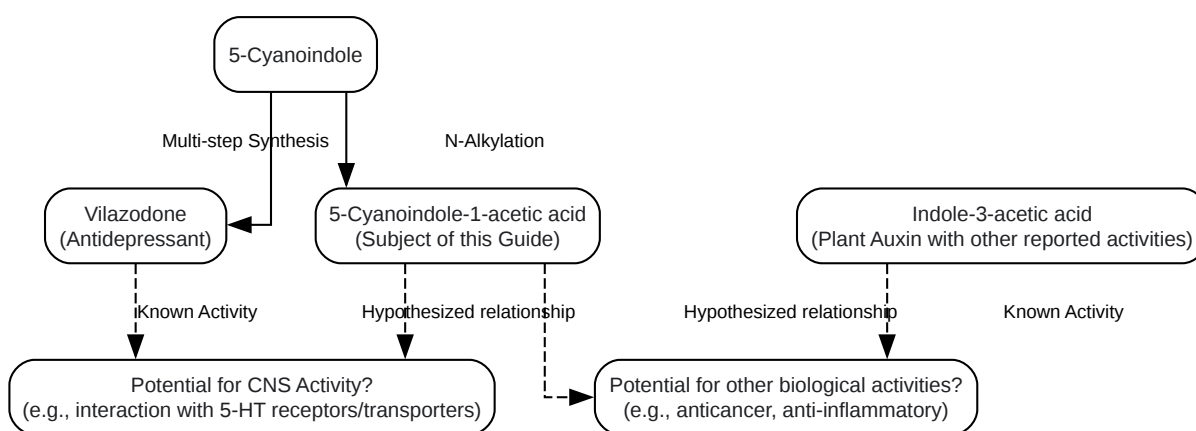
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

## Potential Research Applications and Biological Activity: An Outlook

As of the date of this publication, there is a notable absence of specific studies detailing the biological activity and mechanism of action of **5-Cyanoindole-1-acetic acid**. However, based on its structural components, we can hypothesize potential areas of research where this molecule could be a valuable tool.

## Relationship to Vilazodone and Serotonergic Systems

The 5-cyanoindole core is a critical pharmacophore in vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT<sub>1a</sub> receptor.[1] This suggests that **5-Cyanoindole-1-acetic acid** could be investigated for its interaction with serotonin transporters and receptors. It is plausible that the N-acetic acid side chain could modulate the binding affinity and efficacy at these targets compared to other N-substituted 5-cyanoindoles.



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